

1-methyl-1H-pyrrole-2-carbohydrazide CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B054703

[Get Quote](#)

An In-depth Technical Guide to 1-methyl-1H-pyrrole-2-carbohydrazide

Abstract: This technical guide provides a comprehensive overview of **1-methyl-1H-pyrrole-2-carbohydrazide**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications as a versatile chemical intermediate for the development of novel bioactive molecules. Safety and handling protocols are also discussed to ensure proper laboratory practice. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

1-methyl-1H-pyrrole-2-carbohydrazide is a derivative of pyrrole, a five-membered aromatic heterocycle. The presence of the N-methyl group distinguishes it from its parent compound, 1H-pyrrole-2-carbohydrazide, influencing its solubility and reactivity. The carbohydrazide functional group (-CONHNH₂) is a key feature, serving as a versatile handle for further chemical modifications.

Table 1: Chemical Identifiers for 1-methyl-1H-pyrrole-2-carbohydrazide

Identifier	Value	Source
CAS Number	113398-02-0	
Molecular Formula	C ₆ H ₉ N ₃ O	[1]
Molecular Weight	139.16 g/mol	
IUPAC Name	1-methylpyrrole-2-carbohydrazide	[2]
Canonical SMILES	CN1C=CC=C1C(=O)NN	[1]
InChI Key	JPZLSTHDNAMYND-UHFFFAOYSA-N	[2]

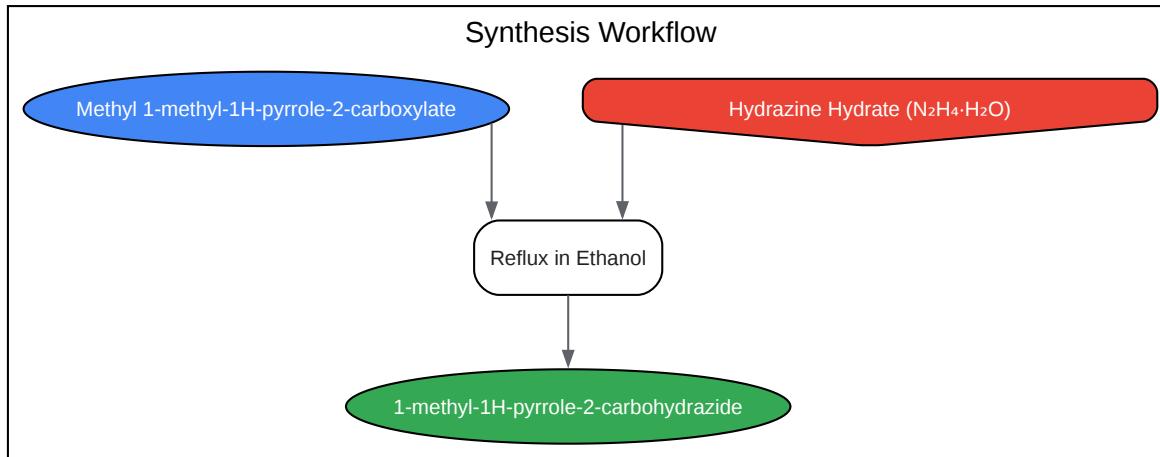
| MDL Number | MFCD00141854 | |

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Solid	
Predicted XlogP	-0.5	[1]
Storage Class	11 (Combustible Solids)	
Water Solubility	Predicted to be soluble	N/A

| Flash Point | Not applicable | |

Synthesis and Characterization


The synthesis of pyrrole-based carbohydrazides is a well-established process in organic chemistry. The most common and efficient method involves the hydrazinolysis of a corresponding pyrrole-2-carboxylate ester. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alkoxy group of the ester.

General Synthesis Protocol

The preparation of **1-methyl-1H-pyrrole-2-carbohydrazide** is typically achieved by reacting methyl 1-methyl-1H-pyrrole-2-carboxylate with hydrazine hydrate. The choice of the methyl or ethyl ester precursor is critical; these are themselves valuable intermediates in organic synthesis.^[3] The reaction proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, followed by the elimination of methanol or ethanol.

Experimental Protocol: Synthesis of **1-methyl-1H-pyrrole-2-carbohydrazide**

- Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add methyl 1-methyl-1H-pyrrole-2-carboxylate (1 equivalent).
- Solvent Addition: Add a suitable alcohol solvent, such as ethanol, to dissolve the ester.
- Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution. The excess hydrazine drives the reaction to completion.
- Reaction: Heat the reaction mixture to reflux and maintain for a period of 15 minutes to several hours.^[4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the mixture to room temperature. The product, being a solid, will often precipitate out of the solution.
- Purification: Filter the resulting solid and wash with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material or soluble impurities.^[5]
- Drying: Dry the purified product under vacuum to yield **1-methyl-1H-pyrrole-2-carbohydrazide** as a solid.

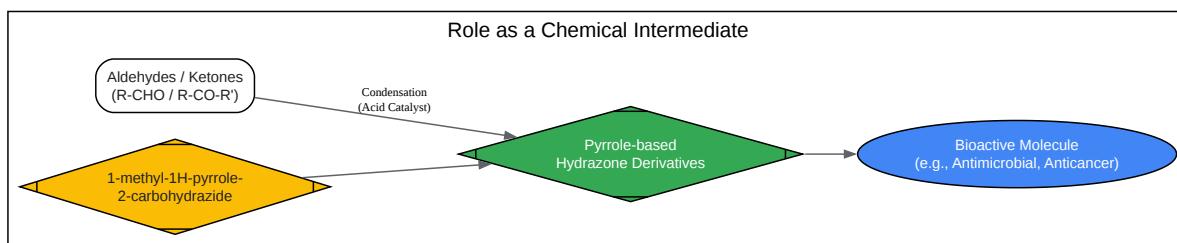
[Click to download full resolution via product page](#)

Caption: Synthesis of **1-methyl-1H-pyrrole-2-carbohydrazide**.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.

- **FTIR Spectroscopy:** The Infrared (IR) spectrum is expected to show characteristic absorption bands for N-H stretching vibrations from the hydrazide group (around 3200-3400 cm⁻¹), a C=O (amide I) stretching vibration (around 1630-1680 cm⁻¹), and N-H bending (amide II) around 1520-1600 cm⁻¹.^{[4][6]}
- **¹H-NMR Spectroscopy:** The proton NMR spectrum would provide definitive structural confirmation. Expected signals include a singlet for the N-CH₃ protons, distinct signals for the three protons on the pyrrole ring, and broad signals for the -NH and -NH₂ protons of the hydrazide group, which are exchangeable with D₂O.^{[6][7]}
- **Mass Spectrometry:** The mass spectrum should show a molecular ion peak [M]⁺ corresponding to its molecular weight (139.16).^[1]


Applications in Research and Drug Development

The primary significance of **1-methyl-1H-pyrrole-2-carbohydrazide** lies in its role as a key building block for synthesizing more complex molecules with potential biological activity.^[8] The carbohydrazide moiety is readily functionalized.

Intermediate for Hydrazone Synthesis

Carbohydrazides are precursors to hydrazones, a class of compounds known for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.^{[6][8]} **1-methyl-1H-pyrrole-2-carbohydrazide** can be condensed with various aldehydes and ketones to produce a library of N-acylhydrazone derivatives.^{[4][6]} This reaction is typically catalyzed by a few drops of acid.

The pyrrole nucleus itself is a common scaffold in many biologically active compounds and approved drugs, making its derivatives attractive targets for drug discovery.^{[3][5]}

[Click to download full resolution via product page](#)

Caption: Role as an intermediate for bioactive hydrazones.

Precursor for Other Heterocycles

The hydrazide functional group can also participate in cyclization reactions to form other heterocyclic systems, such as pyrazoles, triazines, and oxadiazoles, further expanding its utility in medicinal chemistry.^[9]

Safety and Handling

While a specific, comprehensive safety data sheet for **1-methyl-1H-pyrrole-2-carbohydrazide** is not widely available, data from analogous compounds like 1H-pyrrole-2-carbohydrazide and its derivatives provide essential guidance for safe handling.[10][11][12]

- General Precautions: Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[10][13] Avoid contact with skin, eyes, and clothing.[13]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10][12] For operations that may generate dust, respiratory protection may be necessary.[14]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[10][12]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10][13]
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing.[10][12]
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13] Keep away from incompatible substances.

Conclusion

1-methyl-1H-pyrrole-2-carbohydrazide (CAS No. 113398-02-0) is a valuable and versatile heterocyclic intermediate. Its straightforward synthesis from the corresponding ester and the high reactivity of its carbohydrazide functional group make it a crucial starting material for the synthesis of diverse hydrazone derivatives and other heterocyclic systems. These resulting compounds are of significant interest in drug discovery, particularly in the search for new antimicrobial and anticancer agents. Adherence to standard safety protocols is essential when handling this compound in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 1-methyl-1h-pyrrole-2-carbohydrazide (C₆H₉N₃O) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. nbino.com [nbino.com]
- 4. vlifesciences.com [vlifesciences.com]
- 5. 1H-Pyrrole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. aksci.com [aksci.com]
- 11. 1H-pyrrole-2-carbohydrazide | C₅H₇N₃O | CID 281610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.fr [fishersci.fr]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [1-methyl-1H-pyrrole-2-carbohydrazide CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054703#1-methyl-1h-pyrrole-2-carbohydrazide-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com